ISOPROPYL 6-METHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Propan-2-yl 6-methyl-2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a complex organic compound that features a benzothiophene core, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 6-METHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via condensation reactions between hydrazines and 1,3-diketones.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling Reactions: The final step involves coupling the synthesized intermediates under conditions that promote the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group and pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 6-methyl-2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Material Science: Its properties are explored for potential use in the development of new materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring are known to enhance binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores.
Pyrazole Derivatives: Compounds featuring pyrazole rings.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups.
Uniqueness
The uniqueness of ISOPROPYL 6-METHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of these structural features, which may confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C20H24F3N3O3S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
propan-2-yl 6-methyl-2-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H24F3N3O3S/c1-10(2)29-19(28)17-13-6-5-11(3)7-14(13)30-18(17)24-16(27)9-26-12(4)8-15(25-26)20(21,22)23/h8,10-11H,5-7,9H2,1-4H3,(H,24,27) |
InChI Key |
DPOAXDFPWPJHPS-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C |
Origin of Product |
United States |
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